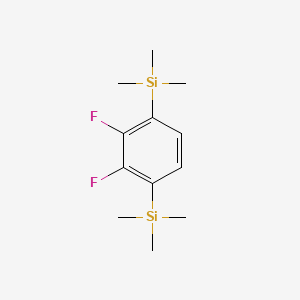

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Description

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) (CAS: 1251668-97-9) is an organosilicon compound characterized by a 1,4-phenylene core substituted with two fluorine atoms at positions 2 and 3, and two trimethylsilyl (TMS) groups at positions 1 and 4. It is synthesized via a low-temperature lithiation of 1,2-difluorobenzene with s-BuLi, followed by quenching with trimethylsilyl chloride (TMSCl), yielding a white solid with a modest 2% isolated yield .

Properties

IUPAC Name |

(2,3-difluoro-4-trimethylsilylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2Si2/c1-15(2,3)9-7-8-10(16(4,5)6)12(14)11(9)13/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVOLYQNMQOBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C=C1)[Si](C)(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Oxidation and Reduction: The trimethylsilyl groups can be oxidized to silanols or reduced to silanes.

Common Reagents and Conditions

Common reagents used in reactions with (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylene derivatives, while oxidation reactions can produce silanol derivatives .

Scientific Research Applications

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals.

Biological Research: It is used in the study of biological systems and the development of bioactive compounds.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Bis(trimethylsilyl)phenylene Derivatives

Key Observations:

- Substituent Position and Electronic Effects : The 2,3-difluoro substitution in the target compound creates a sterically hindered and electron-deficient aromatic core, contrasting with the 2,5-difluoro substitution in Li2-DF-PDFSA, which allows symmetric electronic modulation for redox-active battery materials .

Biological Activity

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is a fluorinated organosilicon compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring difluorophenylene and trimethylsilane groups, may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₀F₂Si₂

- Molecular Weight : 258.45 g/mol

- CAS Number : 867366-94-7

The compound is synthesized through various methods, often involving the reaction of 1,2-difluorobenzene with trimethylsilane derivatives under specific conditions such as the presence of n-butyllithium in tetrahydrofuran .

Biological Activity Overview

Research indicates that (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of fluorine atoms is believed to enhance its interaction with microbial membranes, potentially disrupting their integrity.

- Antifungal Activity : Similar to its antibacterial effects, the compound has shown potential antifungal properties in laboratory settings. The mechanism may involve interference with fungal cell wall synthesis or function.

- Cytotoxicity : Some investigations have indicated that (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) can exhibit cytotoxic effects on certain cancer cell lines. This suggests a possible role in cancer therapy; however, further research is needed to elucidate the specific pathways involved .

The biological activity of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is hypothesized to stem from its ability to interact with key molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and survival by binding to active sites or interfering with substrate access.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. |

| Study B | Showed antifungal effects against C. albicans at concentrations above 100 µg/mL. |

| Study C | Reported cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of exposure. |

Case Study: Antimicrobial Activity

In a controlled laboratory study examining the antimicrobial properties of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane), researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and confirmed results through minimum inhibitory concentration assays.

Case Study: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant cell death at higher concentrations. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.